

Establishing Reference Ranges for p-Hydroxyphenyllactate in Healthy Populations: A Comparative Guide

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Compound of Interest

Compound Name: *Ethyl p-hydroxyphenyllactate*

Cat. No.: *B122705*

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A Note on Nomenclature: While the initial topic specified "**Ethyl p-hydroxyphenyllactate**," a comprehensive review of scientific literature indicates that the widely studied and clinically relevant compound is p-hydroxyphenyllactic acid (p-HPLA), also known as 4-hydroxyphenyllactic acid. This guide will focus on p-HPLA, a key metabolite of the amino acid tyrosine, for which reference range data in healthy populations are available.^{[1][2][3]} This document is intended for researchers, scientists, and drug development professionals, providing a comparative overview of established reference ranges, the experimental protocols for their determination, and relevant metabolic pathways.

Comparative Reference Ranges for p-Hydroxyphenyllactate

The concentration of p-HPLA in biological fluids is a valuable indicator of tyrosine metabolism and can be altered in various physiological and pathological states.^{[3][4][5]} Establishing accurate reference ranges in healthy individuals is crucial for the clinical interpretation of p-HPLA levels. The following tables summarize reported reference ranges for p-HPLA in urine and plasma/serum from healthy adult populations.

Table 1: Reference Ranges for p-Hydroxyphenyllactate in Urine

Laboratory/Stu dy	Matrix	Population	Reference Range	Analytical Method
Commercial Laboratory 1	Urine	Healthy Adults	≤ 2.0 mmol/mol creatinine	Not Specified
US BioTek (Optimal Range)	Urine	Healthy Adults	0 - 1.55 µg/mg creatinine	Not Specified
Organix Comprehensive Profile	Urine	Healthy Adults	0 - 0.66 µg/mg creatinine	Not Specified
Sobolev et al. (2023)	Serum	Healthy Volunteers (n=48)	Not specified for urine, but serum data is available	UPLC-MS/MS
Norman et al. (2022)	Urine	Healthy Controls (n=22)	Undetectable (<20 µmol/L)	LC-MS/MS

Table 2: Reference Ranges for p-Hydroxyphenyllactate in Plasma/Serum

Study/Databas e	Matrix	Population	Reference Range	Analytical Method
Deutsch JC (1997)	Plasma	Healthy Adults (n=9)	118 ± 45 ng/mL	GC-MS Isotope- Dilution Assay
Human Metabolome Database	Blood	Healthy Adults	0.64 ± 0.24 µM	Referenced (Deutsch JC, 1997)
Sobolev et al. (2023)	Serum	Healthy Volunteers (n=48)	Median: 0.53 µmol/L (Range: 0.25-1.31 µmol/L)	UPLC-MS/MS
Norman et al. (2022)	Serum	Healthy Controls	Undetectable	LC-MS/MS

Experimental Protocols

Accurate quantification of p-HPLA is essential for establishing reliable reference ranges. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of p-Hydroxyphenyllactate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) Isotope-Dilution Assay

This method, based on the work by Deutsch JC (1997), provides high sensitivity and specificity. [2]

- Sample Preparation:
 - A known amount of a stable isotope-labeled internal standard ([13C2]p-hydroxyphenyllactic acid) is added to the plasma sample.
 - Proteins are precipitated and removed.
 - The supernatant containing p-HPLA is extracted.
- Derivatization:
 - The extracted sample is dried.
 - A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to create volatile derivatives of p-HPLA suitable for gas chromatography.
- GC-MS Analysis:
 - The derivatized sample is injected into a gas chromatograph.
 - The components are separated on a capillary column.
 - The eluent is introduced into a mass spectrometer.

- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized p-HPLA and its isotope-labeled internal standard.
- Quantification:
 - The concentration of p-HPLA is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve.

Quantification of p-Hydroxyphenyllactate in Human Serum by Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method, as described by Sobolev et al. (2023), offers high throughput and sensitivity for the analysis of multiple metabolites simultaneously.[\[6\]](#)[\[7\]](#)

- Sample Preparation:
 - An aliquot of an internal standard working solution is added to the serum sample.
 - Proteins are precipitated by adding cooled methanol.
 - The sample is vortexed and centrifuged.
 - The supernatant is transferred for analysis.
- UPLC-MS/MS Analysis:
 - The prepared sample is injected into a UPLC system.
 - Analytes are separated on a C18 reversed-phase column with a gradient elution.
 - The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for p-HPLA and its internal standard are monitored for

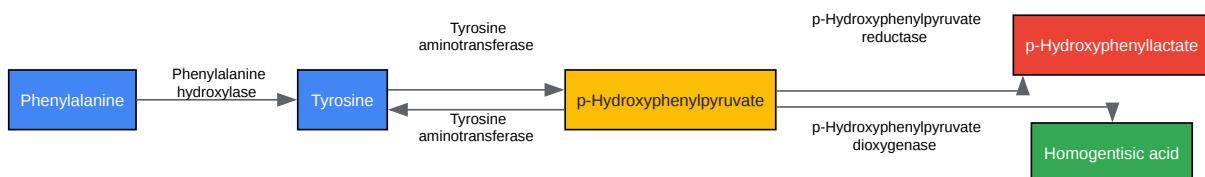
detection and quantification.

- Quantification:

- The concentration of p-HPLA is calculated based on the peak area ratio of the analyte to the internal standard against a calibration curve. The lower limit of quantification (LLOQ) for this method was reported as 0.25 $\mu\text{mol/L}$.^[7]

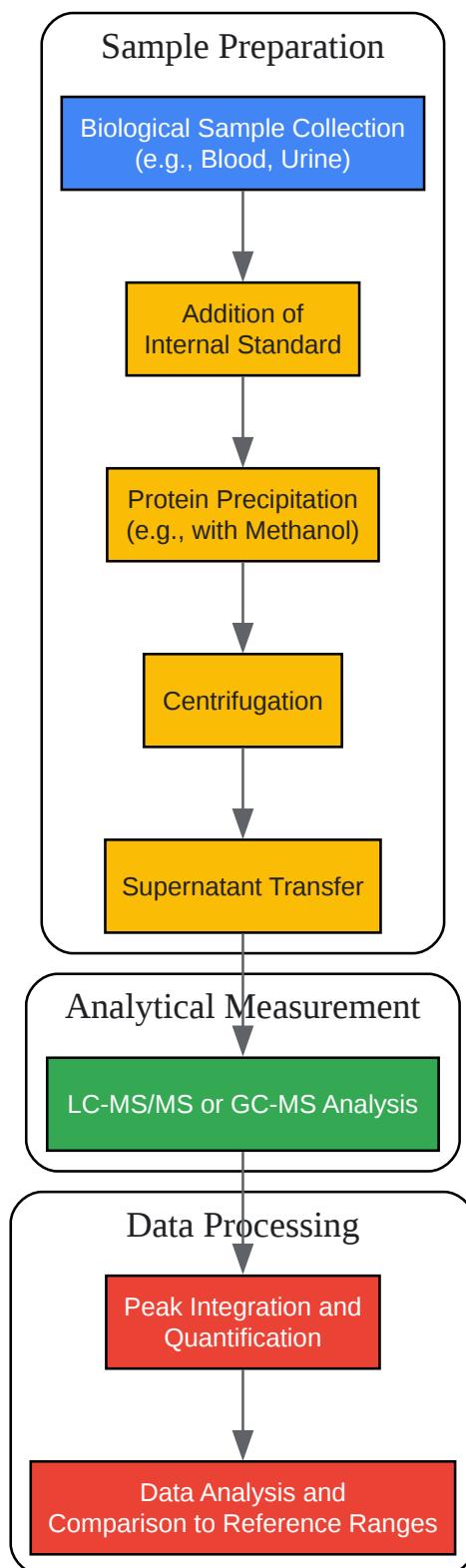
Metabolic Pathway and Experimental Workflow

Visualizing the metabolic origin of p-HPLA and the analytical process aids in understanding its clinical and research relevance.



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Tyrosine metabolism to p-Hydroxyphenyllactate.



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Workflow for p-HPLA quantification.

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